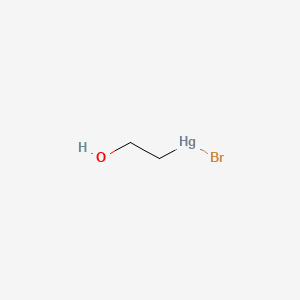

Bromo(2-hydroxyethyl)mercury

Descripción

Bromo(2-hydroxyethyl)mercury is an organomercury compound with the formula C₂H₅BrHgO. It exists as an ammonia salt (CAS RN: 23483-74-1) and is characterized by a mercury atom bonded to a bromine atom and a 2-hydroxyethyl group (-CH₂CH₂OH). This compound is highly toxic, with an intravenous LD₅₀ of 56 mg/kg in mice, and is classified as a confirmed animal carcinogen (DFG MAK) . Occupational exposure limits (OSHA PEL) are set at 0.01 mg/m³ (TWA) due to its hazardous nature .

Propiedades

Número CAS |

23471-13-8 |

|---|---|

Fórmula molecular |

C2H5BrHgO |

Peso molecular |

325.56 g/mol |

Nombre IUPAC |

bromo(2-hydroxyethyl)mercury |

InChI |

InChI=1S/C2H5O.BrH.Hg/c1-2-3;;/h3H,1-2H2;1H;/q;;+1/p-1 |

Clave InChI |

CKWZMCYUTBSENJ-UHFFFAOYSA-M |

SMILES canónico |

C(C[Hg]Br)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Direct Synthesis: Bromo(2-hydroxyethyl)mercury can be synthesized by reacting with in an organic solvent such as ethanol. The reaction is typically carried out under reflux conditions to ensure complete reaction.

Alternative Method: Another method involves the reaction of with in the presence of a base like sodium hydroxide. This method can be advantageous due to the availability and lower toxicity of mercury(II) acetate compared to mercury(II) bromide.

Industrial Production Methods: Industrial production of bromo(2-hydroxyethyl)mercury often involves the direct synthesis method due to its simplicity and high yield. The reaction is scaled up in large reactors with controlled temperature and pressure to ensure safety and efficiency.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Bromo(2-hydroxyethyl)mercury can undergo oxidation reactions, where the mercury center is oxidized to a higher oxidation state. Common oxidizing agents include and .

Reduction: The compound can be reduced to form and . Reducing agents such as or are typically used.

Substitution: Bromo(2-hydroxyethyl)mercury can participate in nucleophilic substitution reactions, where the bromo group is replaced by other nucleophiles like or .

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, zinc dust, mild heating.

Substitution: Thiols, amines, organic solvents like ethanol or dichloromethane.

Major Products:

Oxidation: Higher oxidation state mercury compounds.

Reduction: Mercury(0), 2-bromoethanol.

Substitution: Thiol or amine-substituted mercury compounds.

Aplicaciones Científicas De Investigación

Chemistry: Bromo(2-hydroxyethyl)mercury is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds. It is also employed in the preparation of other organomercury compounds.

Biology: In biological research, bromo(2-hydroxyethyl)mercury is used to study the effects of mercury on biological systems. It serves as a model compound to investigate mercury’s interaction with proteins and enzymes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of mercury-based drugs. Its ability to form stable complexes with biological molecules makes it a candidate for therapeutic research.

Industry: Bromo(2-hydroxyethyl)mercury is used in the manufacturing of specialty chemicals and materials. Its unique properties make it valuable in the production of catalysts and other industrial reagents.

Mecanismo De Acción

The mechanism of action of bromo(2-hydroxyethyl)mercury involves its ability to form strong bonds with sulfur-containing amino acids in proteins. This interaction can inhibit the function of enzymes and other proteins, leading to various biological effects. The compound’s molecular targets include cysteine residues in proteins, which are critical for the catalytic activity of many enzymes.

Comparación Con Compuestos Similares

Structural and Functional Differences

Substituent Effects: Bromo(2-hydroxyethyl)mercury: The 2-hydroxyethyl group (-CH₂CH₂OH) imparts moderate hydrophilicity, though its ammonia salt form may enhance solubility . Its higher logP (0.02) suggests slight lipophilicity .

Bromo(2-hydroxypropyl)mercury lacks explicit toxicity data but shares structural similarities with methylmercury, a neurotoxin . Bromo(1-chloroethenyl)mercury’s chloroethenyl group may lead to persistent environmental contamination, analogous to vinyl chloride’s stability .

Regulatory Status: Only bromo(2-hydroxyethyl)mercury has defined occupational exposure limits (OSHA PEL) and carcinogen classification . Other analogues require further toxicological evaluation.

Environmental and Industrial Implications

- Environmental Persistence : Bromo(1-chloroethenyl)mercury’s halogenated structure suggests resistance to biodegradation, posing long-term ecological risks .

- Applications : Bromo-organic mercury compounds are used as intermediates in organic synthesis (e.g., catalysts, alkylating agents) but are increasingly restricted due to toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.